molecular formula C21H26N4O3 B1467764 Metonitazen CAS No. 14680-51-4

Metonitazen

Katalognummer B1467764
CAS-Nummer: 14680-51-4
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: HNGZTLMRQTVPBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Metonitazene: is an analgesic compound related to . It was first reported in 1957.

  • By central routes of administration, metonitazene exhibits approximately 1000 times the potency of morphine. when used orally, its potency is approximately 10 times that of morphine.
  • Effects include analgesia, euphoria, and sleepiness, similar to other opioids like fentanyl and heroin.
  • Adverse effects may include vomiting and potentially fatal respiratory depression.
  • Despite its potency, metonitazene has never been introduced into pharmacotherapy due to high dependency potential and dangerous side effects. Illicitly, it is used in the manufacture of counterfeit-OxyContin opioid pills .
  • Wissenschaftliche Forschungsanwendungen

    • Metonitazene’s scientific research applications are limited due to its illicit nature.
    • In general, opioids like metonitazene have been studied for their analgesic properties, receptor interactions, and potential therapeutic uses.
    • Further research is needed to explore its applications in chemistry, biology, medicine, and industry.
  • Wirkmechanismus

    • Metonitazene likely exerts its effects through opioid receptor activation .
    • Molecular targets include μ-opioid receptors, leading to pain relief and other opioid-related effects.
    • Detailed pathways involved remain to be elucidated.
  • Safety and Hazards

    Adverse effects of Metonitazene include vomiting, and respiratory depression that can potentially be fatal . Because of high dependency potential and dangerous adverse effects, it has never been introduced into pharmacotherapy . It is a Schedule I controlled substance under the Controlled Substances Act in the United States .

    Zukünftige Richtungen

    The prospect of new and emerging nitazenes in impairment cases and fatalities prompted the need for a proactive approach to anticipate future developments in drug design and pre-emptively create innovative analytical methods encompassing both current and potential future analogs .

    Vorbereitungsmethoden

    • Detailed synthetic routes and reaction conditions for metonitazene are not widely documented. it is chemically related to etonitazene, which has been studied more extensively.
    • Industrial production methods remain undisclosed.
  • Analyse Chemischer Reaktionen

    • Metonitazene likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions are not readily available.
    • Major products formed from these reactions are not explicitly reported.
  • Vergleich Mit ähnlichen Verbindungen

    • Metonitazene is unique due to its extreme potency compared to morphine.
    • Similar compounds include etonitazene (its parent compound) and isotonitazene .
    • These benzimidazole-based opioids share structural similarities but differ in potency and pharmacological effects.

    Eigenschaften

    IUPAC Name

    N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNGZTLMRQTVPBH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901336445
    Record name Metonitazene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901336445
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    382.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    14680-51-4
    Record name Metonitazene
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Metonitazene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901336445
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name METONITAZENE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Metonitazene
    Reactant of Route 2
    Reactant of Route 2
    Metonitazene
    Reactant of Route 3
    Reactant of Route 3
    Metonitazene
    Reactant of Route 4
    Reactant of Route 4
    Metonitazene
    Reactant of Route 5
    Reactant of Route 5
    Metonitazene
    Reactant of Route 6
    Reactant of Route 6
    Metonitazene

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.